Benzo[d]oxazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]oxazole-6-carbonitrile is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a nitrile group at the 6th position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[d]oxazole-6-carbonitrile can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under mild conditions . Another method includes the use of 2-aminophenol and ortho-esters under different catalytic systems .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods typically involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Benzo[d]oxazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzo[d]oxazole-6-carbonitrile involves its interaction with various molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the activity of enzymes such as glycogen synthase kinase (GSK-3β) and nuclear factor-κB (NF-κB), which are involved in inflammatory and apoptotic processes . These interactions can lead to the modulation of cellular signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzoxazole core structure but lacks the nitrile group.
Benzimidazole: Contains a benzene ring fused to an imidazole ring, differing in the heteroatom composition.
Uniqueness
Benzo[d]oxazole-6-carbonitrile is unique due to the presence of the nitrile group at the 6th position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for the formation of a wide range of derivatives with diverse pharmacological properties .
Properties
Molecular Formula |
C8H4N2O |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
1,3-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H |
InChI Key |
CTOVTDJQPCCCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.